molecular formula C18H14F3N3O4 B2672099 (5-(呋喃-2-基)异噁唑-3-基)(3-((4-(三氟甲基)吡啶-2-基)氧基)吡咯烷-1-基)甲酮 CAS No. 2034621-92-4

(5-(呋喃-2-基)异噁唑-3-基)(3-((4-(三氟甲基)吡啶-2-基)氧基)吡咯烷-1-基)甲酮

货号 B2672099
CAS 编号: 2034621-92-4
分子量: 393.322
InChI 键: OJOIACSOMYXATA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel isoxazole derivative . Isoxazole belongs to the class of five-membered heterocyclic compounds . The process of developing new drugs has significantly gained attention due to inadequate pharmacokinetic and safety attributes of the available drugs .


Synthesis Analysis

The compound was synthesized via Claisen Schmidt condensation reaction . In vitro COX-1/2 anti-inflammatory assay, in silico molecular docking of potent compounds, Molecular docking simulation, and SwissADME pharmacokinetic profile were investigated in this research .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. The compound contains a furan ring, an isoxazole ring, a pyrrolidine ring, and a trifluoromethyl group .


Chemical Reactions Analysis

The compound was tested for its COX-1 and COX-2 enzyme inhibitory activity. Almost all the tested compounds exhibited anti-inflammatory effects whereas C6, C5, and C3 were found to be the most potent COX-2 enzyme inhibitors among the tested compounds and are good candidates for selective COX-2 inhibitors .


Physical And Chemical Properties Analysis

The physicochemical properties, pharmacokinetic profile, lipophilicity, water solubility, drug metabolism, drug-likeness properties, and medicinal chemistry of the synthesized isoxazole derivatives were assessed . All the compounds were shown high GI absorption except Compound 7 ( C7 ). Compound 1 ( C1) and Compound 2 ( C2) were found to cross the blood-brain barrier (BBB) .

科学研究应用

合成和生物学评估

  • 一项关于新型吡唑啉衍生物合成的研究,包括与所讨论化合物相关的结构,证明了它们作为抗炎和抗菌剂的潜力。微波辅助合成提供了一种更高效、更环保且产率更高的方法。一些化合物表现出显着的体内抗炎活性,分子对接支持了它们作为抗炎药模板的潜力 (Ravula 等,2016)

杂环化方法

  • 对多取代呋喃的研究引入了一种新颖、高效、无催化剂的一锅合成方法。这包括与目标化合物共享结构基序的衍生物,突出了呋喃化合物在合成化学中的多功能性 (Damavandi 等,2012)

化学性质和反应

  • 对呋喃二单齿配位的铼配合物的研究揭示了呋喃衍生物在特定条件下的化学行为,提供了对基于呋喃的复杂化合物的合成和操作的见解 (Friedman & Harman,2001)

新型抗惊厥剂

  • (5-氨基-1, 2, 4-三嗪-6-基)(2-(苯并[d]异恶唑-3-基)吡咯烷-1-基)甲酮衍生物的合成及其抗惊厥活性的评估突出了类似结构的治疗潜力。一种衍生物因其效力和安全性而特别受关注,表明目标化合物可能具有类似的应用 (Malik & Khan,2014)

恶二唑衍生物

  • 通过用吡啶型氮取代亚甲基从呋喃获得的恶二唑衍生物在药物化学中的重要性被强调。这些衍生物以其化学和生物学特性而著称,表明相关结构也可能具有有价值的药理活性 (Shukla & Srivastav,2015)

属性

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c19-18(20,21)11-3-5-22-16(8-11)27-12-4-6-24(10-12)17(25)13-9-15(28-23-13)14-2-1-7-26-14/h1-3,5,7-9,12H,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOIACSOMYXATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。